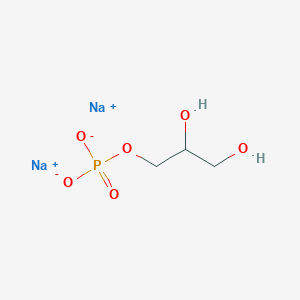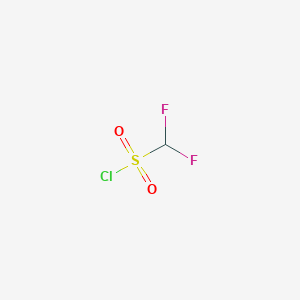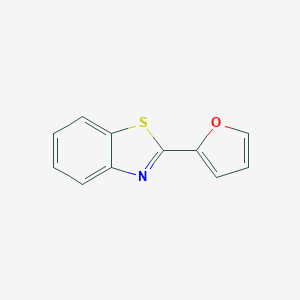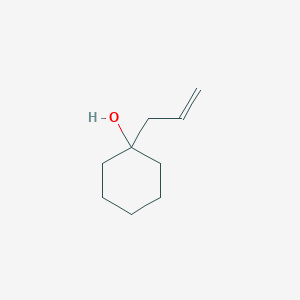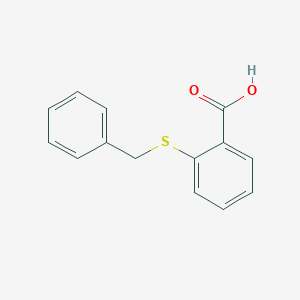
1,2-Diphenyl-1-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPC is a cyclic organic compound that contains two phenyl rings and a cyclopentene ring. It is a colorless liquid that is soluble in organic solvents such as benzene and ether. DPC has been the subject of numerous scientific studies due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DPC is not fully understood, but it is believed to involve the formation of a stable diradical intermediate. This intermediate can undergo various reactions, including cyclization and hydrogenation, which can result in the formation of different products.
Biochemical and Physiological Effects
DPC has been shown to have various biochemical and physiological effects. In one study, DPC was found to inhibit the growth of cancer cells in vitro. Additionally, DPC has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPC in lab experiments is its unique structure, which can lead to the formation of various products through different reaction pathways. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DPC is its instability, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are numerous future directions for research on DPC. One area of interest is the development of new synthetic methods for DPC and its derivatives. Additionally, DPC's potential applications in materials science and medicinal chemistry warrant further investigation. Finally, the mechanism of action of DPC and its effects on various biological systems require further study.
In conclusion, DPC is a unique and versatile compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DPC is necessary to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of DPC can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. One common method involves the reaction between diphenylacetylene and cyclopentadiene in the presence of a catalyst such as nickel or palladium. This reaction results in the formation of DPC and hydrogen gas.
Aplicaciones Científicas De Investigación
DPC has been studied extensively for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and materials. Additionally, DPC has been investigated for its potential use as a photochromic material, which can change color in response to light.
Propiedades
Número CAS |
1485-98-9 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





